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Compound of Interest

Compound Name: Guanfu base G

Cat. No.: B15584568 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the current scientific

understanding of Guanfu base G's molecular targets and binding affinity. It is important to note

that publicly available research specifically on Guanfu base G is limited. Consequently, this

guide heavily references data from its close structural analogue, Guanfu base A (GFA), to infer

potential mechanisms and properties of Guanfu base G. All data derived from GFA is clearly

indicated.

Executive Summary
Guanfu base G is a diterpenoid alkaloid of significant interest for its potential therapeutic

applications. While direct research into its molecular interactions is sparse, analysis of its

analogue, Guanfu base A, provides critical insights. The primary molecular targets identified for

this class of compounds are cardiac ion channels and metabolic enzymes. Guanfu base A

exhibits selective inhibitory activity against the late sodium current (INa,L) and is a potent

inhibitor of the cytochrome P450 enzyme CYP2D6. Preliminary data for Guanfu base G
indicates activity against the hERG potassium channel. This guide summarizes the available

quantitative data on binding affinities, details the experimental protocols used for their

determination, and visualizes the key signaling pathways potentially modulated by these

compounds.
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The primary molecular targets for Guanfu bases are crucial regulators of cardiac

electrophysiology and drug metabolism. The following tables summarize the quantitative data

on the inhibitory activities of Guanfu base G and the more extensively studied Guanfu base A.

Table 1: Inhibitory Activity against Cardiac Ion Channels
Compound

Target Ion
Channel

Test System IC50 (µM) Reference

Guanfu base G hERG (Kv11.1) HEK293 Cells 17.9 [1]

Guanfu base A
Late Sodium

Current (INa,L)

Guinea Pig

Ventricular

Myocytes

1.57 ± 0.14 [2]

Guanfu base A

Transient

Sodium Current

(INa,T)

Guinea Pig

Ventricular

Myocytes

21.17 ± 4.51 [2]

Guanfu base A hERG (Kv11.1) Not Specified 273 ± 34 [2]

Guanfu base A Kv1.5 Not Specified

>200 (20.6%

inhibition at 200

µM)

[2]

Table 2: Inhibitory Activity of Guanfu Base A against
CYP2D6
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Test System
Probe
Substrate

Inhibition Type Ki (µM) Reference

Human Liver

Microsomes

(HLMs)

Dextromethorpha

n
Noncompetitive 1.20 ± 0.33

Recombinant

Human CYP2D6

(rCYP2D6)

(+)-Bufuralol Not Specified 0.37 ± 0.16

Monkey Liver

Microsomes

Dextromethorpha

n
Competitive 0.38 ± 0.12

Dog Liver

Microsomes

Dextromethorpha

n
Competitive 2.4 ± 1.3

Signaling Pathways
Based on available research for Guanfu bases and related compounds, several signaling

pathways are of interest.

Inferred Anti-Arrhythmic Mechanism of Guanfu Base A
The primary anti-arrhythmic effect of Guanfu base A is attributed to its selective inhibition of the

late sodium current (INa,L) in cardiomyocytes. This helps to restore the normal cardiac action

potential duration.

Guanfu Base A Late Sodium Current (INa,L)
Inhibits

Action Potential
Duration ProlongationContributes to

Arrhythmia

Exacerbates

Can lead to

Click to download full resolution via product page

Caption: Inferred anti-arrhythmic mechanism of Guanfu Base A.
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Potential Anti-Tumor Signaling Pathway of Guanfu Base
G
Research suggests that Guanfu base G may act as a muscarinic acetylcholine receptor

(mAChR) antagonist, influencing pathways involved in cell proliferation and apoptosis in non-

small cell lung cancer.[3] This antagonism can lead to a decrease in pro-proliferative proteins

like Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing pro-apoptotic proteins such

as Bax and cleaved caspase-3.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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